3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide involves several key steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and thioglycolic acid derivatives for condensation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents . In industry, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide include other thiophene derivatives such as suprofen and articaine . These compounds share the thiophene ring structure but differ in their substituents and specific applications. For example, suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of this compound lies in its specific substituents and the resulting properties and applications.
Properties
Molecular Formula |
C9H14N2O3S2 |
---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H14N2O3S2/c1-2-7-3-5-15-8(7)9(12)11-4-6-16(10,13)14/h3,5H,2,4,6H2,1H3,(H,11,12)(H2,10,13,14) |
InChI Key |
OQXKNDKRVLJXQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=C1)C(=O)NCCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.